Tabersonine

Immunology Inflammation Drug Discovery

Choose Tabersonine for its unique, non-interchangeable profile. It's the sole Aspidosperma-type MIA with a sub-micromolar IC50 (0.71 μM) against NLRP3 by directly binding the NACHT domain, and it exhibits a 7.8-fold binding selectivity for Aβ(1-42) oligomers (Kd 69 μM) over monomers. As the strict, seven-step biosynthetic precursor to vindoline, it is an irreplaceable feedstock for yeast-based heterologous production platforms. Its intrinsic, broad-spectrum cytotoxicity (IC50 4.8–22.5 µg/mL across 10 cancer lines) sets it apart from weaker co-isolated relatives like lochnericine. Procure Tabersonine for targeted inflammasome, amyloid, oncology, and synthetic biology programs where other alkaloids fail.

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
CAS No. 4429-63-4
Cat. No. B1681870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTabersonine
CAS4429-63-4
Synonymstabersonine
tabersonine monoacetate
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC
InChIInChI=1S/C21H24N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-9,19,22H,3,10-13H2,1-2H3/t19-,20-,21-/m0/s1
InChIKeyFNGGIPWAZSFKCN-ACRUOGEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tabersonine (CAS 4429-63-4) – Sourcing and Baseline Characterization for the Aspidosperma-Type Monoterpenoid Indole Alkaloid


Tabersonine (CAS 4429-63-4) is a monoterpenoid indole alkaloid (MIA) belonging to the Aspidosperma class, isolated predominantly from the medicinal plants *Catharanthus roseus* and *Voacanga africana* [1]. It possesses a characteristic pentacyclic core with a molecular weight of 336.43 g/mol [2]. Its documented biological profile includes cytotoxic activity across a panel of human cancer cell lines, anti-inflammatory action via NLRP3 inflammasome modulation, and the disruption of amyloid-β (Aβ) fibrillogenesis [1][3][4]. As the central biosynthetic precursor to vindoline—and consequently to the clinically essential anticancer drugs vinblastine and vincristine—its role extends beyond that of a standalone bioactive molecule to a critical building block for semi-synthetic drug development [5][6]. This guide provides a quantitative, comparator-driven analysis for scientific and industrial procurement decisions.

Why Generic Alkaloid Substitution Fails: The Critical Differentiators of Tabersonine (CAS 4429-63-4)


Substituting tabersonine with other Aspidosperma-type monoterpenoid indole alkaloids (e.g., vindoline, catharanthine, or lochnericine) introduces significant variability in research outcomes due to distinct pharmacophores and divergent biosynthetic positioning. For instance, while vindoline shares the core scaffold, it is a downstream product requiring seven distinct enzymatic transformations from tabersonine [1][2]. Unlike catharanthine, which must dimerize with vindoline to exhibit potent anticancer activity, tabersonine displays intrinsic, broad-spectrum cytotoxicity [3]. Furthermore, tabersonine possesses a unique, non-canonical target—the NLRP3 NACHT domain—with a sub-micromolar IC50 that is not observed for its structural relatives [4]. Finally, in the context of amyloid biology, tabersonine exhibits a distinct binding preference for Aβ(1-42) oligomers (Kd = 69 μM) over monomers (Kd = 535 μM) , a selectivity profile that is not necessarily shared by other in-class alkaloids. These differential features underscore that tabersonine is not a generic placeholder; it is a multifunctional tool compound and a pivotal precursor, making it a non-interchangeable asset for targeted and synthetic biology applications.

Tabersonine (4429-63-4) – A Quantitative Evidence Guide for Comparator-Based Selection


NLRP3 Inflammasome Inhibition: Tabersonine Exhibits Sub-Micromolar Potency, a Feature Not Observed in Vindoline

Tabersonine directly inhibits NLRP3-mediated IL-1β production with an IC50 of 0.71 μM, a specific mechanism not reported for the closely related Aspidosperma alkaloid vindoline [1]. This establishes tabersonine as a distinct chemical probe for NLRP3-driven inflammation pathways. While vindoline has documented insulinotropic activity, it lacks this direct interaction with the NLRP3 NACHT domain [1][2].

Immunology Inflammation Drug Discovery

Amyloid-β Disruption: Tabersonine Binds Aβ42 Oligomers with 7.8-Fold Higher Affinity than Monomers

Tabersonine preferentially binds to Aβ(1-42) oligomers (Kd = 69 μM) over Aβ(1-42) monomers (Kd = 535 μM), demonstrating a 7.8-fold selectivity for the pathogenic aggregate form . In functional assays, 10 μM tabersonine effectively inhibits fibril formation from 80 μM Aβ(1-42) [1]. This selective binding profile is a key differentiator from non-selective amyloid inhibitors and underscores its utility as a molecular probe for oligomer-specific mechanisms.

Neuroscience Alzheimer's Disease Biophysics

Broad-Spectrum Cytotoxicity: Tabersonine Exhibits Potent, Cross-Cancer Line Activity (IC50 4.8-22.5 µg/mL)

In a panel of 10 human cancer cell lines, tabersonine demonstrated consistent and broad-spectrum cytotoxic activity with IC50 values ranging from 4.8 ± 0.4 µg/mL to 22.5 ± 1.4 µg/mL [1][2]. In contrast, closely related co-isolated alkaloids such as lochnericine (4) and 3-oxo-tabersonine (2) did not exhibit the same potency or breadth of spectrum, highlighting tabersonine as the primary cytotoxic principle within this extract [2].

Oncology Natural Product Pharmacology Cell Biology

Insulin Secretion Activity: Tabersonine is Comparable to Vindoline, Offering an Alternative Lead Scaffold

In the context of type 2 diabetes, tabersonine has been shown to possess insulinotropic activity comparable to that of vindoline [1][2]. This equivalence is significant because tabersonine serves as an alternative, naturally abundant scaffold for antidiabetic drug discovery, bypassing the complex semi-synthetic steps required to optimize vindoline derivatives. This provides a distinct procurement advantage for laboratories focused on developing novel insulin secretagogues.

Metabolic Disease Diabetes Natural Product Chemistry

Biosynthetic Utility: Tabersonine is the Direct Precursor to Vindoline, Enabling Scalable Production of High-Value Anticancer Drugs

Tabersonine is the penultimate scaffold that undergoes a seven-step enzymatic transformation to yield vindoline, a precursor to the essential anticancer agents vinblastine and vincristine [1][2]. Unlike catharanthine, which requires coupling with vindoline to form a bisindole, tabersonine is the primary feedstock for producing the vindoline half of the dimer [3]. The complete biosynthetic pathway from tabersonine to vindoline has been successfully reconstituted in yeast, establishing tabersonine as the critical substrate for synthetic biology approaches aimed at the heterologous production of these high-value alkaloids [2].

Synthetic Biology Metabolic Engineering Biotechnology

Validated Research and Industrial Application Scenarios for Tabersonine (CAS 4429-63-4)


NLRP3 Inflammasome Research and Anti-Inflammatory Drug Discovery

Use tabersonine as a validated small-molecule probe for inhibiting the NLRP3 inflammasome. Its sub-micromolar IC50 (0.71 μM) and direct binding to the NACHT domain [1] make it an essential tool for studying innate immune responses, acute lung injury (ALI), and sepsis models. It should be procured over vindoline or catharanthine for this specific application due to their lack of reported activity on this target [1].

Alzheimer's Disease and Amyloid-β Aggregation Studies

Employ tabersonine to selectively disrupt Aβ(1-42) oligomer formation and disintegrate pre-formed fibrils. Its 7.8-fold higher binding affinity for oligomers (Kd = 69 μM) over monomers (Kd = 535 μM) provides a unique, quantified advantage for studying oligomer-specific pathology and developing aggregation inhibitors [2].

Oncology Screening and Cytotoxic Profiling

Incorporate tabersonine into anticancer compound libraries as a broad-spectrum cytotoxic agent. Its consistent activity across a diverse panel of 10 human cancer cell lines (IC50 range: 4.8–22.5 µg/mL) [3] positions it as a promising lead or positive control, particularly when compared to other co-isolated Aspidosperma alkaloids (e.g., lochnericine) which exhibited weaker effects [3].

Metabolic Engineering for Vinblastine/Vincristine Precursor Production

Utilize tabersonine as the essential feedstock in yeast-based synthetic biology platforms for the heterologous production of vindoline [4]. As the direct and sole precursor in the seven-step vindoline biosynthetic pathway [4], tabersonine is irreplaceable for any biotechnological process aiming to manufacture the vindoline half of the vinblastine/vincristine dimeric alkaloids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tabersonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.